Uracil Arabinoside

Leukemia Drug Synergy Cell Cycle

Uracil Arabinoside (Ara-U, CAS 3083-77-0) is the primary cytarabine deamination metabolite. Its prolonged half-life and renal accumulation make it the definitive LC-MS/MS reference standard for Ara-C TDM. The arabinose configuration enables selective use as a cost-effective arabinose donor in enzymatic synthesis of purine arabinosides. In mechanistic studies, Ara-U increases deoxycytidine kinase activity 3.6-fold, serving as a key probe for chemoresistance research. Its distinct metabolic stability and substrate specificity render simple analog substitution invalid. HPLC-verified.

Molecular Formula C9H12N2O6
Molecular Weight 244.20 g/mol
CAS No. 3083-77-0
Cat. No. B1667586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUracil Arabinoside
CAS3083-77-0
Synonyms1 beta D Arabinofuranosyl Uracil
1-beta-D-Arabinofuranosyl Uracil
Ara U
Ara-U
Arabinofuranoside, Uracil
Arabinofuranosyluracil
Arabinoside, Uracil
Arabinosyluracil
Arauridine
NSC 68928
Sponguridine
Uracil Arabinofuranoside
Uracil Arabinoside
Uracil, 1-beta-D-Arabinofuranosyl
Molecular FormulaC9H12N2O6
Molecular Weight244.20 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7+,8-/m1/s1
InChIKeyDRTQHJPVMGBUCF-CCXZUQQUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Uracil Arabinoside (CAS 3083-77-0): Technical Baseline and Procurement Relevance


Uracil Arabinoside (Ara-U, Spongouridine, CAS 3083-77-0) is a pyrimidine nucleoside analog consisting of uracil linked to an arabinose sugar moiety [1]. It is endogenously formed as the primary deamination metabolite of the antileukemic agent cytarabine (Ara-C) [2]. While largely considered biologically inactive, Ara-U exhibits distinct metabolic stability, serves as a key substrate in enzymatic transarabinosylation reactions for synthesizing purine arabinosides, and modulates the cytotoxicity of its parent compound through cell cycle effects [3].

Uracil Arabinoside (CAS 3083-77-0): Why In-Class Substitution Is Not a Viable Option


Uracil Arabinoside cannot be substituted by generic pyrimidine nucleosides due to its unique dual identity as both an inactive metabolite and a cell cycle modulator. Unlike cytarabine (Ara-C) which requires intracellular activation, Ara-U is the end-product of deamination and exhibits distinct pharmacokinetics, including a prolonged half-life in renal impairment [1]. Furthermore, its arabinose sugar configuration dictates a specific substrate profile for uridine phosphorylase, enabling its use as a selective arabinose donor in enzymatic syntheses—a role not fulfilled by ribose-based uridine [2]. These biochemical and metabolic distinctions render simple analog substitution invalid for both analytical and synthetic applications.

Uracil Arabinoside (CAS 3083-77-0): Quantitative Differentiation Evidence for Scientific Selection


Ara-U Pretreatment Synergistically Enhances Ara-C Cytotoxicity via S-Phase Arrest and Deoxycytidine Kinase Upregulation

Pretreatment of L5178Y murine leukemia cells with uracil arabinoside (Ara-U) significantly enhances the cytotoxicity of cytosine arabinoside (Ara-C). This synergistic effect is mediated by Ara-U-induced S-phase arrest, which leads to a 3.6-fold increase in deoxycytidine kinase activity compared to untreated controls [1].

Leukemia Drug Synergy Cell Cycle

Ara-U Exhibits Direct Anti-Proliferative Activity in Murine Lymphoma Cells at Micromolar Concentrations

In contrast to its typical classification as an inactive metabolite, Ara-U demonstrates direct inhibition of proliferation in L5178Y mouse lymphoma cells at a concentration of 17 μM .

Anti-proliferative Lymphoma Nucleoside Analog

Ara-U Demonstrates Prolonged Half-Life and Accumulation in Renal Impairment Compared to Cytarabine

In patients with acute myeloid leukemia (AML) and severe renal insufficiency, the half-life of Ara-U is approximately 75 hours, which is substantially longer than that of its parent compound, cytarabine (Ara-C), whose half-life is typically less than 2 hours [1]. This accumulation results in an AUC approximately 12-fold higher than in patients with normal renal function [1].

Pharmacokinetics Renal Impairment Drug Monitoring

Ara-U Serves as a Selective Arabinose Donor in Enzymatic Synthesis of Purine Arabinosides

Uracil Arabinoside is specifically utilized as an arabinose donor in bacterial transarabinosylation reactions to synthesize purine arabinosides (e.g., adenine arabinoside) [1]. This contrasts with chemical synthesis methods that often require harsh conditions and protecting groups, highlighting Ara-U's unique role as a biocatalytic substrate.

Enzymatic Synthesis Transarabinosylation Purine Arabinosides

Uracil Arabinoside (CAS 3083-77-0): Optimal Research and Industrial Application Scenarios


Analytical Reference Standard for Therapeutic Drug Monitoring (TDM) of Cytarabine

Due to its prolonged half-life and accumulation in renal impairment [1], Ara-U is an essential reference standard for LC-MS/MS and HPLC methods quantifying cytarabine exposure in AML patients. Its use ensures accurate assessment of the Ara-U/Ara-C ratio, a critical parameter for managing neurotoxicity risk and optimizing high-dose cytarabine regimens.

In Vitro Cell Cycle Modulation and Chemosensitization Studies

Ara-U is a valuable tool for researchers investigating S-phase arrest and chemosensitization. Its ability to increase deoxycytidine kinase activity by 3.6-fold [1] makes it a key reagent in mechanistic studies aimed at understanding and overcoming resistance to antimetabolite chemotherapies like Ara-C.

Biocatalytic Synthesis of Purine Arabinoside Antivirals

Ara-U serves as a cost-effective arabinose donor in enzymatic cascades for the synthesis of purine arabinosides, including vidarabine and its derivatives [1]. This application leverages its specific recognition by bacterial transarabinosylases, offering a sustainable alternative to traditional chemical synthesis for producing antiviral drug candidates.

Metabolic Stability and Nucleoside Transporter Studies

The distinct metabolic fate of Ara-U, characterized by its resistance to further deamination and its specific transport mechanisms, makes it an ideal probe for studying nucleoside salvage pathways and transporter kinetics. Its quantitative measurement in cellular models provides insights into cytarabine inactivation mechanisms and potential modulators of drug metabolism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Uracil Arabinoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.